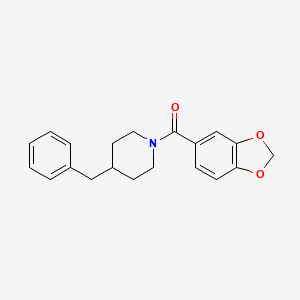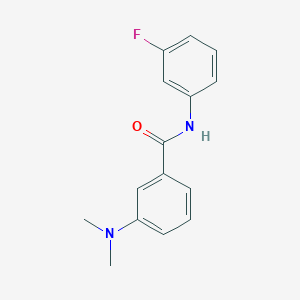![molecular formula C20H23N3OS B5553135 (1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives generally involves multi-step reactions, including aminomethylation and cyclization processes. For example, aminomethylation of dicyano-thiolates followed by treatment with primary amines and excess formaldehyde can lead to various diazabicyclo[3.2.2]nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007). These methods could be adapted for the synthesis of the target compound by altering the starting materials and reaction conditions to fit the specific structural requirements.
Molecular Structure Analysis
X-ray diffraction analysis provides essential insights into the molecular structure of diazabicyclo[3.2.2]nonane derivatives. The structural analysis reveals the conformations and molecular geometry, essential for understanding the compound's chemical behavior and interaction potential. For example, studies on similar compounds have shown typical bicyclic structures with various substituents affecting the overall molecular conformation (Kostyanovsky, Él'natanov, Krutius, Lyssenko, & Strelenko, 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The chemical compound is closely related to a family of molecules that have been extensively studied for their unique structural properties and potential applications in the synthesis of complex organic molecules. For instance, the synthesis of novel dioxabicyclo[3.3.1]nonane, a key intermediate in the creation of erythronolide B seco-acid, showcases the importance of such bicyclic compounds in synthetic organic chemistry. This process involves the formation of a double-chair conformation ring system, which is critical for alleviating overcrowding due to close intramolecular contacts, highlighting the compound's utility in facilitating complex synthetic pathways (Lynch, Lee, Martín, & Davis, 1994).
Receptor Binding and Cytotoxic Activity
Another area of research interest is the synthesis of bicyclic σ receptor ligands with cytotoxic activity against human tumor cell lines. This includes the preparation of stereoisomeric alcohols and methyl ethers from glutamate, with certain methyl ethers showing significant cell growth inhibition in specific cancer cell lines. This demonstrates the potential therapeutic applications of such compounds in targeting cancer cells through receptor-mediated pathways (Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, & Wünsch, 2007).
Molecular Conformation and Reactivity
The conformation and reactivity of diazabicyclo[3.3.1]nonane derivatives have also been explored, with studies on 1,3-diaxial repulsion versus π-delocalization in the skeleton revealing significant structural distortions and interactions. These findings are crucial for understanding the molecular behavior of such compounds and their potential interactions with biological molecules or in catalytic processes (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Application in Supramolecular Chemistry
Furthermore, the synthesis and properties of chiral molecular clefts related to Tröger's base, which possess structurally related cavities to the bicyclic nonane and diazocines, highlight the application of such compounds in supramolecular chemistry. This involves the efficient resolution methods and introduction of recognition groups, paving the way for their use in creating new supramolecular structures (Turner & Harding, 2005).
Eigenschaften
IUPAC Name |
[(1S,5R)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-20(19-12-25-13-21-19)23-10-14-5-6-17(23)11-22(9-14)18-7-15-3-1-2-4-16(15)8-18/h1-4,12-14,17-18H,5-11H2/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQNQQGAXIDFKL-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CSC=N3)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CSC=N3)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)
![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)
![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)
![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)
![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)